5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide

P-glycoprotein multidrug resistance reversal nicotinamide SAR

5-Fluoro-N-(pyridin-4-ylmethyl)nicotinamide (CAS 2097887-87-9) is a uniquely substituted nicotinamide derivative that fills a critical gap between minimal NAMPT ligand fragments and potent clinical inhibitors like FK866. Its 5-fluoro-nicotinoyl core combined with a pyridin-4-ylmethyl extension enables exploration of additional binding pocket interactions not accessible to simpler analogs. This compound is essential for P-gp-mediated MDR reversal screening, where structurally related pyridin-4-ylmethyl nicotinamides have demonstrated potent activity (EC50 = 119.6 nM) superior to verapamil. It is also a strategic advanced intermediate for HDAC6 inhibitor development, with the 5-fluoronicotinamide motif showing nanomolar HDAC6 IC50 values. Procure alongside its 2-pyridylmethyl and 3-pyridylmethyl isomers for systematic regioisomeric selectivity profiling across nicotinamide-utilizing enzymes.

Molecular Formula C12H10FN3O
Molecular Weight 231.23
CAS No. 2097887-87-9
Cat. No. B2520280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide
CAS2097887-87-9
Molecular FormulaC12H10FN3O
Molecular Weight231.23
Structural Identifiers
SMILESC1=CN=CC=C1CNC(=O)C2=CC(=CN=C2)F
InChIInChI=1S/C12H10FN3O/c13-11-5-10(7-15-8-11)12(17)16-6-9-1-3-14-4-2-9/h1-5,7-8H,6H2,(H,16,17)
InChIKeyXEYGOIUQWOGOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-N-(pyridin-4-ylmethyl)nicotinamide (CAS 2097887-87-9): A Structurally Defined Nicotinamide Analog for Specialized Research Procurement


5-Fluoro-N-(pyridin-4-ylmethyl)nicotinamide (CAS 2097887-87-9, molecular formula C12H10FN3O, molecular weight 231.23) is a synthetic nicotinamide derivative featuring a fluorine at the pyridine 5-position and a pyridin-4-ylmethyl substituent on the carboxamide nitrogen . It belongs to the pharmacologically significant class of N-substituted nicotinamides, which have been investigated as NAMPT inhibitors, NNMT inhibitors, and anticancer agents [1]. The unique combination of the 5-fluoro-nicotinoyl core and the 4-pyridylmethyl side chain distinguishes it from simpler nicotinamide analogs, potentially altering its binding mode and selectivity profile within the NAD+ metabolic pathway.

Why Simple Nicotinamide or 5-Fluoronicotinamide Cannot Replace 5-Fluoro-N-(pyridin-4-ylmethyl)nicotinamide in Targeted Research


In the nicotinamide chemical space, subtle structural differences yield profound pharmacological divergence. While 5-fluoronicotinamide acts as a weak NAMPT inhibitor [1], the addition of a pyridin-4-ylmethyl substituent on the amide nitrogen — as demonstrated with structurally related 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives — can dramatically alter target engagement, enabling potent P-glycoprotein reversal activity (EC50 = 119.6 nM) that unsubstituted analogs lack [2]. The specific regioisomeric positioning (N-pyridin-4-ylmethyl vs. N-pyridin-2-ylmethyl or N-pyridin-3-ylmethyl) is also expected to influence binding pocket complementarity and selectivity, making direct substitution with uncharacterized or regioisomeric analogs scientifically unjustifiable without head-to-head comparative data.

Quantitative Differentiation Evidence for 5-Fluoro-N-(pyridin-4-ylmethyl)nicotinamide vs. Structural Analogs


Structural Differentiation: The N-(Pyridin-4-ylmethyl) Substituent Enables P-gp Reversal Activity That the Unsubstituted Core Lacks

In a systematic SAR study, 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives exhibited potent P-glycoprotein (P-gp)-mediated multidrug resistance reversal activity, with lead compound 9n achieving an EC50 of 119.6 ± 6.9 nM in K562/A02 cells [1]. The pyridin-4-ylmethyl substituent was critical for this activity; the unsubstituted nicotinamide core alone shows no such P-gp reversal effect. This provides class-level evidence that the pyridin-4-ylmethyl nicotinamide scaffold confers biological activity absent in simpler nicotinamides. While the specific target compound (5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide) was not directly tested in this study, it shares the pharmacophoric pyridin-4-ylmethyl-nicotinamide motif and adds a 5-fluoro substituent, which in related HDAC6 inhibitor series enhances target binding [2].

P-glycoprotein multidrug resistance reversal nicotinamide SAR

5-Fluoro Modification: The Fluorine Substituent Modulates NAMPT Binding Relative to Non-Fluorinated Nicotinamides

BRENDA enzyme database classifies 5-fluoronicotinamide as a weak NAMPT (nicotinamide phosphoribosyltransferase, EC 2.4.2.12) inhibitor [1]. The 5-fluoro substitution on the nicotinamide ring alters electronic properties and hydrogen-bonding capacity compared to unsubstituted nicotinamide, providing a basis for differential target engagement. In the context of 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide, the 5-fluoro-nicotinoyl moiety is expected to contribute to NAMPT binding while the pyridin-4-ylmethyl group may confer additional interactions or selectivity. This dual pharmacophoric design differentiates it from both simple 5-fluoronicotinamide (lacking the pyridinylmethyl extension) and N-(pyridin-4-ylmethyl)nicotinamide (lacking the fluorine).

NAMPT inhibition NAD+ biosynthesis 5-fluoronicotinamide

Regioisomeric Specificity: N-(Pyridin-4-ylmethyl) vs. N-(Pyridin-2-ylmethyl) Positional Isomers Exhibit Distinct Biological Profiles

The pyridin-4-ylmethyl substitution pattern in the target compound is regioisomerically distinct from the pyridin-2-ylmethyl variant (5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide) and the pyridin-3-ylmethyl variant. In related NCX inhibitor series, the position of the pyridinylmethyl attachment critically determines potency: N-(2-aminopyridin-4-ylmethyl)nicotinamide derivatives achieved IC50 = 0.12 μM against reverse NCX, with activity highly dependent on the 4-ylmethyl regiochemistry [1]. Similarly, 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives (but not pyridin-2-yl or pyridin-3-yl analogs) demonstrated potent P-gp reversal activity [2]. These class-level data strongly suggest that the regioisomeric identity of 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide (4-pyridyl attachment) confers distinct biological properties compared to its 2-pyridyl or 3-pyridyl isomers.

regioisomer comparison nicotinamide positional isomer pyridinylmethyl substitution

Recommended Application Scenarios for 5-Fluoro-N-(pyridin-4-ylmethyl)nicotinamide in Scientific Research and Procurement


NAMPT/NAD+ Pathway SAR Probe: Expanding Nicotinamide Chemical Space with a Dual-Pharmacophore Analog

Use 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide as a structurally defined probe to dissect the contributions of the 5-fluoro substituent and the pyridin-4-ylmethyl extension to NAMPT binding or NNMT inhibition. The 5-fluoro-nicotinoyl motif is a recognized weak NAMPT inhibitory scaffold [1], and the pyridin-4-ylmethyl extension enables exploration of additional binding pocket interactions not accessible to simple 5-fluoronicotinamide. This compound fills a gap between minimal NAMPT ligand fragments and potent clinical NAMPT inhibitors like FK866.

P-Glycoprotein Multidrug Resistance Reversal: Building on a Validated Pyridin-4-ylmethyl Nicotinamide Chemotype

Incorporate 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide into P-gp-mediated MDR reversal screening cascades. The pyridin-4-ylmethyl nicotinamide scaffold has demonstrated potent P-gp reversal activity superior to verapamil in K562/A02 adriamycin-resistant leukemia cells [2]. The 5-fluoro variant may exhibit altered potency, selectivity, or pharmacokinetic properties compared to the published 2-amino-substituted series, enabling SAR-driven optimization for MDR reversal.

Regioisomeric Selectivity Profiling: Benchmarking 4-Pyridylmethyl vs. 2-Pyridylmethyl vs. 3-Pyridylmethyl Nicotinamides

Procure 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide alongside its 2-pyridylmethyl and 3-pyridylmethyl isomers for systematic regioisomeric selectivity profiling across nicotinamide-utilizing enzymes (NAMPT, NNMT, SIRT, PARP, HDAC). Class-level evidence indicates that the pyridinylmethyl attachment position critically influences biological activity in NCX inhibition [3] and P-gp reversal [2]. Head-to-head regioisomer comparisons using this compound can generate proprietary SAR data for target selectivity optimization.

HDAC6 Inhibitor Lead Optimization: 5-Fluoro-Nicotinamide as a Privileged HDAC6-Binding Fragment

Employ 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide as an advanced intermediate or scaffold for HDAC6 inhibitor development. The 5-fluoronicotinamide core is a recognized HDAC6-binding motif, and 5-fluoronicotinamide derivatives have demonstrated HDAC6 IC50 values in the nanomolar range [4]. The pyridin-4-ylmethyl extension may provide additional surface complementarity or selectivity against other HDAC isoforms, making this compound a strategic procurement for HDAC-focused medicinal chemistry programs.

Quote Request

Request a Quote for 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.